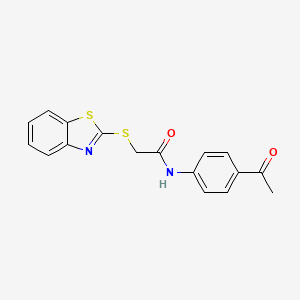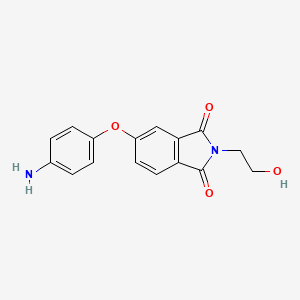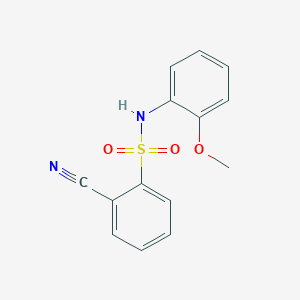
N-(4-acetylphenyl)-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-acetylphenyl)-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide is a useful research compound. Its molecular formula is C17H14N2O2S2 and its molecular weight is 342.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-acetylphenyl)-2-(1,3-benzothiazol-2-ylthio)acetamide is 342.04967004 g/mol and the complexity rating of the compound is 438. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biochemische Analyse
Biochemical Properties
ZINC00055167 plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase, which is crucial for mitigating oxidative damage in cells . Additionally, ZINC00055167 may interact with DNA repair enzymes, including poly (ADP-ribose) polymerase 1 (PARP1) and apurinic endonuclease (APE), which are essential for maintaining genomic stability . The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their activity and influencing cellular responses to oxidative stress and DNA damage.
Cellular Effects
ZINC00055167 exerts various effects on different types of cells and cellular processes. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, ZINC00055167 can modulate the activity of key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)-Akt pathway . These pathways are critical for regulating cell growth, differentiation, and survival. Additionally, ZINC00055167 may affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes .
Molecular Mechanism
The molecular mechanism of action of ZINC00055167 involves several key interactions at the molecular level. This compound can bind to specific biomolecules, including enzymes and receptors, thereby modulating their activity. For example, ZINC00055167 may inhibit the activity of certain enzymes by binding to their active sites, leading to a decrease in their catalytic activity . Additionally, ZINC00055167 can activate or inhibit signaling pathways by interacting with receptors or other signaling molecules, resulting in changes in downstream cellular responses . These interactions can lead to alterations in gene expression, enzyme activity, and cellular metabolism, ultimately influencing cell function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ZINC00055167 can change over time due to factors such as stability, degradation, and long-term cellular responses. Studies have shown that ZINC00055167 is relatively stable under standard laboratory conditions, but its stability may decrease over extended periods or under specific environmental conditions . Degradation of ZINC00055167 can lead to the formation of metabolites that may have different biological activities compared to the parent compound. Long-term exposure to ZINC00055167 in in vitro or in vivo studies has been associated with sustained changes in cellular function, including alterations in cell proliferation, apoptosis, and metabolic activity .
Dosage Effects in Animal Models
The effects of ZINC00055167 vary with different dosages in animal models. At lower doses, ZINC00055167 may exhibit beneficial effects, such as enhancing antioxidant defenses and promoting DNA repair . At higher doses, this compound can induce toxic or adverse effects, including oxidative stress, DNA damage, and apoptosis . Threshold effects have been observed, where the biological response to ZINC00055167 changes significantly at specific dosage levels. Understanding the dosage-dependent effects of ZINC00055167 is crucial for determining its therapeutic potential and safety profile in preclinical studies.
Metabolic Pathways
ZINC00055167 is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to influence lipid and glucose metabolism by modulating the activity of enzymes involved in these pathways . For example, ZINC00055167 can enhance the activity of antioxidant enzymes, reducing oxidative stress and improving metabolic homeostasis . Additionally, ZINC00055167 may affect the synthesis, storage, and release of insulin, thereby influencing glucose metabolism and insulin signaling .
Transport and Distribution
The transport and distribution of ZINC00055167 within cells and tissues involve interactions with specific transporters and binding proteins. This compound can be taken up by cells through transporter-mediated mechanisms, such as those involving zinc transporters . Once inside the cell, ZINC00055167 may bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . The distribution of ZINC00055167 within tissues can also be affected by factors such as blood flow, tissue permeability, and binding to extracellular matrix components .
Subcellular Localization
The subcellular localization of ZINC00055167 is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, ZINC00055167 may localize to the mitochondria, where it can influence mitochondrial function and oxidative stress responses . Additionally, ZINC00055167 may be found in the nucleus, where it can interact with DNA repair enzymes and transcription factors, modulating gene expression and genomic stability . Understanding the subcellular localization of ZINC00055167 is essential for elucidating its mechanisms of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
N-(4-acetylphenyl)-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S2/c1-11(20)12-6-8-13(9-7-12)18-16(21)10-22-17-19-14-4-2-3-5-15(14)23-17/h2-9H,10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYWYEQBHUMGAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-[(2-fluorophenyl)carbamoyl]-5-nitrobenzoate](/img/structure/B5594123.png)
![N'-((E)-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene)isonicotinohydrazide](/img/structure/B5594125.png)
![1-cyclohexyl-3-(cyclopropylmethyl)-5-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-8-ylcarbonyl]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B5594138.png)
![2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenol](/img/structure/B5594146.png)
![Methyl 2-[2-(4-bromophenyl)acetamido]benzoate](/img/structure/B5594160.png)

![5,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5594165.png)
![(NE)-N-[[4-[(4-chlorophenyl)methoxy]-3-ethoxy-5-iodophenyl]methylidene]hydroxylamine](/img/structure/B5594166.png)
![4-[4-(4-ethylbenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5594188.png)
![(4aR,7aS)-1-ethyl-4-[(2-propylsulfanylpyrimidin-5-yl)methyl]-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5594191.png)
![(4aR,7aS)-1-(cyclopropylmethyl)-4-[(3-pyrazol-1-ylphenyl)methyl]-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5594208.png)
![6-(4-nitrophenyl)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B5594219.png)
![(5E)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B5594226.png)
